4,6-Diaminopyridin-2-ol
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Overview
Description
4,6-Diaminopyridin-2-ol is an organic compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 4 and 6, and a hydroxyl group at position 2 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diaminopyridin-2-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-nitropyridine, nucleophilic substitution followed by reduction of the nitro group can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are employed to purify the final product. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminopyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-2,4,6-trione, while reduction of the amino groups can produce 4,6-diaminopyridine .
Scientific Research Applications
4,6-Diaminopyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-Diaminopyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with enzymes involved in DNA synthesis or repair, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: Similar in structure but lacks the hydroxyl group at position 2.
4,6-Diaminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,4,6-Triaminopyrimidine: Has an additional amino group at position 2 on the pyrimidine ring
Uniqueness
4,6-Diaminopyridin-2-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4,6-diamino-1H-pyridin-2-one |
InChI |
InChI=1S/C5H7N3O/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H5,6,7,8,9) |
InChI Key |
CZJVKGYLLHCLIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)N)N |
Origin of Product |
United States |
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